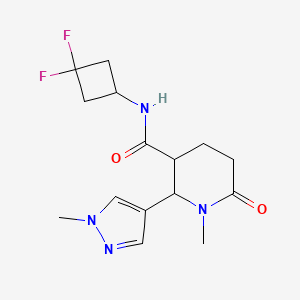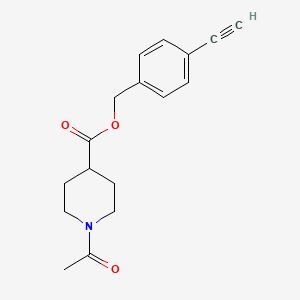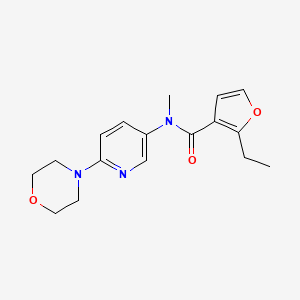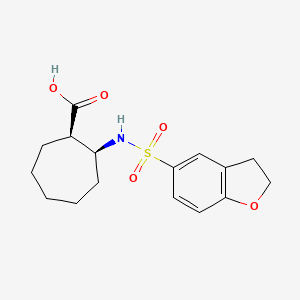![molecular formula C11H13N3O4S2 B6973299 4-[(3,5-Dimethylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid](/img/structure/B6973299.png)
4-[(3,5-Dimethylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,5-Dimethylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid is a complex organic compound that features a thiophene ring, a pyrazole ring, and a sulfonylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dimethylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Sulfonylation: The sulfonylamino group is introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3,5-Dimethylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydrogen atoms on the thiophene and pyrazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and organometallic compounds.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-[(3,5-Dimethylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-[(3,5-Dimethylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonylamino group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity . The thiophene and pyrazole rings can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Such as 2-butylthiophene and 2-octylthiophene.
Pyrazole Derivatives: Such as 5-amino-pyrazoles.
Uniqueness
4-[(3,5-Dimethylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid is unique due to the combination of its thiophene and pyrazole rings with a sulfonylamino group. This structure provides a unique set of chemical and biological properties, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
4-[(3,5-dimethylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S2/c1-6-4-7(2)19-11(6)20(17,18)13-8-5-12-14(3)9(8)10(15)16/h4-5,13H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMQGXWLKIGPFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)S(=O)(=O)NC2=C(N(N=C2)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[2-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]methyl]-N-(1-phenylethyl)propan-2-amine](/img/structure/B6973217.png)
![1-[(1-Tert-butylpyrazol-4-yl)methyl]-2-(2-methylsulfonylethyl)piperidine](/img/structure/B6973223.png)
![N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-3,5-difluoropyridine-2-carboxamide](/img/structure/B6973233.png)
![1-[4-[(1-Tert-butyltriazol-4-yl)methyl-(1,3-thiazol-5-ylmethyl)amino]piperidin-1-yl]ethanone](/img/structure/B6973234.png)

![2-(2-hydroxyethyl)-N-[1-(4-methylpyrazol-1-yl)propan-2-yl]pyrrolidine-1-carboxamide](/img/structure/B6973246.png)
![N-[[5-bromo-2-(difluoromethoxy)phenyl]methyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide](/img/structure/B6973253.png)
![N-[1-(2-ethylfuran-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B6973265.png)
![2-[3-(hydroxymethyl)-6-methyl-4-oxopyridazin-1-yl]-N,N-di(propan-2-yl)acetamide](/img/structure/B6973267.png)

![1-Methyl-3-[2-[3-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B6973272.png)


![1-[(5-Bromo-2-chlorophenyl)sulfonylamino]cyclopropane-1-carboxamide](/img/structure/B6973320.png)
